Methyl (2S)-4-methylidenepyrrolidine-2-carboxylate hydrochloride

Catalog No.
S3183961
CAS No.
84348-41-4
M.F
C7H12ClNO2
M. Wt
177.63
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (2S)-4-methylidenepyrrolidine-2-carboxylate...

CAS Number

84348-41-4

Product Name

Methyl (2S)-4-methylidenepyrrolidine-2-carboxylate hydrochloride

IUPAC Name

methyl (2S)-4-methylidenepyrrolidine-2-carboxylate;hydrochloride

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63

InChI

InChI=1S/C7H11NO2.ClH/c1-5-3-6(8-4-5)7(9)10-2;/h6,8H,1,3-4H2,2H3;1H/t6-;/m0./s1

InChI Key

ZJJKQHRENJKUJF-RGMNGODLSA-N

SMILES

COC(=O)C1CC(=C)CN1.Cl

solubility

not available

Methyl (2S)-4-methylidenepyrrolidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C8H12ClN1O2C_8H_{12}ClN_1O_2. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a methylidene group at the 4-position and a carboxylate group at the 2-position. This compound is typically encountered as a hydrochloride salt, enhancing its solubility and stability in various applications.

Due to its functional groups:

  • Esterification: The carboxylate group can react with alcohols to form esters.
  • Nucleophilic Substitution: The nitrogen atom in the pyrrolidine ring can act as a nucleophile, enabling substitution reactions with alkyl halides.
  • Reduction Reactions: The double bond in the methylidene group can be reduced to form saturated derivatives.

These reactions make it versatile for synthetic organic chemistry.

The synthesis of methyl (2S)-4-methylidenepyrrolidine-2-carboxylate hydrochloride can be approached through various methods:

  • Starting Material: Begin with 4-methylpyrrolidine-2-carboxylic acid.
  • Formation of Methylidene Group: Use reagents such as phosphorus oxychloride or thionyl chloride to introduce the methylidene functionality.
  • Hydrochloride Salt Formation: Treat the resulting compound with hydrochloric acid to form the hydrochloride salt.

This synthetic route allows for the production of the compound in a laboratory setting.

Methyl (2S)-4-methylidenepyrrolidine-2-carboxylate hydrochloride has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing novel therapeutic agents.
  • Chemical Research: In studies exploring reaction mechanisms involving pyrrolidine derivatives.
  • Material Science: As an intermediate in creating polymeric materials or coatings.

Several compounds share structural similarities with methyl (2S)-4-methylidenepyrrolidine-2-carboxylate hydrochloride, including:

Compound NameStructure CharacteristicsUnique Features
Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochlorideContains hydroxyl group instead of methylidenePotentially different biological activity
Methyl 4-chloropyridine-2-carboxylate hydrochlorideChlorine substituent on pyridine ringDifferent reactivity and pharmacological profile
Methyl 4-methylpyrimidine-2-carboxylatePyrimidine ring instead of pyrrolidineAltered electronic properties

These compounds illustrate variations in functional groups and ring structures that may influence their reactivity and biological activity, highlighting the uniqueness of methyl (2S)-4-methylidenepyrrolidine-2-carboxylate hydrochloride within this context.

Conformational Dynamics of the Pyrrolidine Scaffold

The pyrrolidine ring adopts distinct puckered conformations influenced by substituents and stereoelectronic effects. In methyl (2S)-4-methylidenepyrrolidine-2-carboxylate hydrochloride, the Cγ-endo pucker is energetically favored over the Cγ-exo conformation due to reduced steric strain between the methylidene group and carboxylate moiety [4]. Quantum mechanical calculations on analogous β-proline derivatives reveal a 1.2–2.8 kcal·mol⁻¹ energy difference between these puckers, depending on solvation [4].

The methylidene substituent at position 4 introduces torsional constraints, stabilizing the downward pucker (Cγ-endo) through hyperconjugative interactions between the σ*(C–H) orbital of the methylidene and the lone pair of the pyrrolidine nitrogen [3]. This contrasts with unsubstituted pyrrolidines, which exhibit a near-equal distribution of up and down puckers in trans configurations [3].

Table 1: Key Conformational Parameters of the Pyrrolidine Ring

ParameterCγ-endo PuckerCγ-exo Pucker
Energy (gas phase)0.0 kcal·mol⁻¹+2.8 kcal·mol⁻¹
^3J(Hβ,Hγ2) coupling11.6 Hz0.5 Hz
^3J(Hδ,Hγ3) coupling6.9 Hz10.0 Hz

Data derived from NMR and computational studies [4].

Stereochemical Influence on Reactivity and Biological Activity

The (2S) configuration at the carboxylate-bearing carbon dictates hydrogen-bonding capacity and steric accessibility. Molecular docking simulations of analogous pyrrolidine carboxylates demonstrate that the S-enantiomer preferentially binds to hydrophobic pockets in proteins via its methylidene group, while the carboxylate forms salt bridges with arginine or lysine residues [2].

The methylidene substituent enhances rigidity, reducing entropy penalties during binding. For example, in β-proline derivatives, a 5-phenyl group increased binding affinity by 3-fold compared to unsubstituted analogs by restricting rotational freedom [4]. Similarly, the methylidene group in this compound likely stabilizes bioactive conformations through π-alkyl interactions with aromatic residues [2].

Steric effects also modulate reactivity. The axial orientation of the carboxylate in the Cγ-endo pucker shields it from nucleophilic attack, whereas the equatorial orientation in the Cγ-exo pucker increases susceptibility to ester hydrolysis [1].

Computational Modeling of Ring Puckering and Substituent Orientation

Density functional theory (DFT) simulations at the B3LYP/6-311+G(d,p) level predict that the Cγ-endo pucker minimizes van der Waals clashes between the methylidene group and pyrrolidine ring hydrogens [4]. The carboxylate’s orientation relative to the methylidene group was optimized using molecular dynamics (MD) simulations, revealing a 15° tilt that maximizes intramolecular hydrogen bonding with the protonated amine in the hydrochloride form [1].

Molecular docking using Schrödinger’s Glide-XP module highlights the importance of substituent orientation. When docked into the active site of MmpL3 (PDB:6AJJ), the methylidene group occupies a hydrophobic subpocket lined by I249, V638, and L686, while the carboxylate forms a 3.1 Å hydrogen bond with D645 [2]. This interaction mirrors the binding mode of indole-2-carboxamide inhibitors, suggesting comparable mechanistic pathways [2].

Figure 1: Computed Binding Pose of Methyl (2S)-4-Methylidenepyrrolidine-2-Carboxylate Hydrochloride

  • Hydrophobic interactions: Methylidene group with I249, V638, L686.
  • Hydrogen bonds: Carboxylate oxygen with D645 (3.1 Å).
  • π-π stacking: Pyrrolidine ring with Y646 [2].

Methyl (2S)-4-methylidenepyrrolidine-2-carboxylate hydrochloride (CAS: 84348-41-4) represents a significant pyrrolidine-based compound with emerging importance in medicinal chemistry and biotechnology applications. This compound exhibits a unique structural framework characterized by a methylidene group at the 4-position of the pyrrolidine ring, combined with a carboxylate ester functionality at the 2-position. The compound's biological relevance spans multiple therapeutic areas, including its role as a proline analog in protein engineering, its interactions with critical bacterial targets such as Mycobacterial membrane protein Large 3 (MmpL3), and its applications in antiviral agent synthesis, particularly in the development of ledipasvir for hepatitis C virus treatment [1] [2] [3].

The compound belongs to a broader class of pyrrolidine derivatives that have gained considerable attention due to their unique conformational properties and diverse biological activities. The presence of the methylidene moiety at the 4-position introduces distinctive structural characteristics that influence both the conformational preferences of the molecule and its biological interactions [4] [5] [6].

Biological and Pharmacological Relevance

Proline Analogs in Protein Engineering and Enzyme Inhibition

The structural similarity of methyl (2S)-4-methylidenepyrrolidine-2-carboxylate hydrochloride to natural proline positions it as a valuable proline analog in protein engineering applications. Proline residues play a unique role in protein architecture due to their cyclic structure, which restricts backbone flexibility and influences protein folding patterns [4] [7] [8]. The incorporation of proline analogs into recombinant proteins has emerged as a powerful strategy for modifying protein properties while maintaining essential structural constraints.

Research has demonstrated that proline analogs can be successfully incorporated into recombinant proteins expressed in Escherichia coli through residue-specific mutagenesis strategies [4] [7]. The endogenous prolyl-transfer ribonucleic acid synthetase (ProRS) and downstream translational machinery have shown remarkable tolerance for structural analogs of proline, enabling their incorporation with high yields. Studies have shown that proline analog-containing proteins typically achieve 50-60% of the yields obtained with expression in rich medium, making this approach practically viable for large-scale protein production [4].

The conformational effects of proline analogs are particularly significant in protein engineering applications. The methylidene group at the 4-position of the pyrrolidine ring can influence the ring puckering equilibrium between endo and exo conformations, which in turn affects the backbone dihedral angles and overall protein structure [9] [10]. This structural modification can lead to altered protein stability, folding kinetics, and biological activity.

Enzyme Inhibition Properties

Pyrrolidine-based compounds, including those structurally related to methyl (2S)-4-methylidenepyrrolidine-2-carboxylate hydrochloride, have demonstrated significant enzyme inhibition properties across various biological systems. The compound's structural features make it particularly suitable for enzyme inhibition studies, as the pyrrolidine ring can mimic natural substrates or serve as a transition state analog [6] [11] [12].

Studies on related pyrrolidine derivatives have shown their effectiveness as inhibitors of key metabolic enzymes. For example, N-formyl-L-proline (NFLP) has been identified as a potent inhibitor of pyrroline-5-carboxylate reductase 1 (PYCR1) with a competitive inhibition constant of 100 micromolar [6] [11]. The mechanism of inhibition involves competition with the natural substrate pyrroline-5-carboxylate (P5C), demonstrating the ability of proline analogs to interfere with essential metabolic pathways.

The enzyme inhibition properties of pyrrolidine derivatives extend to carbohydrate metabolism enzymes, where compounds such as N-acetylpyrrolidine derivatives have shown inhibitory activity against α-glucosidase and α-amylase [12]. These enzymes play crucial roles in carbohydrate digestion and glucose homeostasis, making their inhibition relevant for diabetes management. The kinetic analysis of these inhibitors reveals mixed-type inhibition patterns, where the compounds preferentially bind to the free enzyme rather than the enzyme-substrate complex [12].

Protein Engineering Applications

The incorporation of proline analogs into protein structures has proven particularly valuable in vaccine development and protein stabilization. The "2P" design, which involves two consecutive proline substitutions, has been successfully utilized to stabilize the prefusion state of coronavirus spike glycoproteins, including the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) spike protein [8]. This approach has been fundamental in the development of effective coronavirus vaccines, demonstrating the practical importance of proline-based protein engineering.

The mechanism underlying proline-mediated protein stabilization involves the unique conformational constraints imposed by the pyrrolidine ring. The restricted phi dihedral angle (approximately -65 degrees) and the ability to adopt both cis and trans amide conformations provide structural rigidity that can prevent unwanted conformational changes [8] [10]. This property has been exploited in the design of more stable protein therapeutics and vaccine antigens.

Research has also explored the use of proline analogs in antibody engineering, where strategic proline substitutions can improve antigen binding affinity and stability [8]. The incorporation of modified proline residues into antibody complementarity-determining regions (CDRs) has shown promise in enhancing binding kinetics and reducing immunogenicity.

Interactions with MmpL3 and Tuberculosis Drug Discovery

The interaction of pyrrolidine-based compounds with Mycobacterial membrane protein Large 3 (MmpL3) represents a significant area of research in tuberculosis drug discovery. MmpL3 is an essential inner membrane transporter in Mycobacterium tuberculosis responsible for the export of trehalose monomycolates (TMMs), which are crucial precursors for mycolic acid-containing cell wall components [13] [14] [15]. The essential nature of MmpL3 for bacterial viability and its unique structural features make it an attractive target for antimycobacterial drug development.

MmpL3 Structure and Function

MmpL3 belongs to the resistance, nodulation, and cell division (RND) superfamily of transporters and operates as a proton motive force-dependent antiporter [14] [15]. The protein facilitates the coupled transport of TMMs across the inner membrane, utilizing the energy from proton transport to drive substrate translocation. Crystal structures of MmpL3 from Mycobacterium smegmatis have revealed a monomeric transporter with unique structural features distinct from other bacterial membrane proteins [15] [16].

The transporter consists of multiple transmembrane domains with periplasmic and cytoplasmic regions that undergo conformational changes during the transport cycle [16]. The binding site for TMMs and inhibitors is located within the transmembrane domain, where it can accommodate various chemical scaffolds through hydrophobic and electrostatic interactions [15]. The high conservation of MmpL3 sequence across mycobacterial species makes it an attractive target for broad-spectrum antimycobacterial agents [14].

Inhibitor Development and Structure-Activity Relationships

Multiple chemical scaffolds have been identified as MmpL3 inhibitors, with several compounds showing promising antimycobacterial activity. SQ109, an ethylenediamine derivative, represents the most clinically advanced MmpL3 inhibitor, having completed Phase IIb clinical trials for tuberculosis treatment [14] [17]. The compound demonstrates a minimum inhibitory concentration (MIC) of 0.78 micromolar against Mycobacterium tuberculosis and shows synergistic effects with other antituberculosis drugs [14].

The mechanism of MmpL3 inhibition by small molecules involves allosteric binding to the transmembrane domain, which disrupts the normal transport cycle and prevents TMM translocation [17] [18]. Molecular dynamics simulations have revealed that inhibitor binding causes conformational changes in the transporter, including the stabilization of specific conformational states that are incompatible with substrate transport [17].

Recent structure-based drug design efforts have led to the identification of novel MmpL3 inhibitors with improved potency and selectivity. Virtual screening campaigns using the crystal structure of MmpL3 have identified compounds with nanomolar activity against mycobacterial strains [18]. These compounds demonstrate favorable drug-like properties, including good oral bioavailability and low cytotoxicity, making them promising candidates for further development [19].

Pyrrolidine Derivatives in MmpL3 Inhibition

While methyl (2S)-4-methylidenepyrrolidine-2-carboxylate hydrochloride has not been directly tested as an MmpL3 inhibitor, its structural features suggest potential interactions with the transporter. The pyrrolidine ring system can provide conformational rigidity and specific binding interactions, while the carboxylate ester functionality may contribute to binding affinity through electrostatic interactions [14] [15].

The development of pyrrolidine-based MmpL3 inhibitors represents a promising approach for tuberculosis drug discovery. The unique structural properties of pyrrolidine derivatives, including their ability to adopt specific conformations and form stable interactions with protein targets, make them attractive scaffolds for inhibitor development. Structure-activity relationship studies have shown that modifications to the pyrrolidine ring can significantly impact inhibitory activity, providing opportunities for optimization [20] [21].

Applications in Antiviral Agent Synthesis (e.g., Ledipasvir)

The pyrrolidine scaffold has found significant application in the development of antiviral agents, with ledipasvir representing a prominent example of successful drug development based on pyrrolidine-containing structures. Ledipasvir, developed for hepatitis C virus (HCV) treatment, incorporates a complex molecular architecture that includes pyrrolidine-derived structural elements crucial for its antiviral activity [22] [3] [23].

Ledipasvir Structure and Development

Ledipasvir (GS-5885) is a potent, once-daily oral nonstructural protein 5A (NS5A) inhibitor that forms the cornerstone of modern hepatitis C virus therapy [3] [23]. The compound features an unsymmetric benzimidazole-difluorofluorene-imidazole core with a distal [2.2.1]azabicyclic ring system, which includes pyrrolidine-derived structural motifs [23]. The development of ledipasvir involved extensive structure-activity relationship studies that optimized both antiviral potency and pharmacokinetic properties.

The synthesis of ledipasvir involves multiple synthetic steps, with the pyrrolidine-containing component being introduced through advanced intermediates [22] [24]. Research has focused on developing efficient synthetic routes that allow for late-stage modifications, including cyclopropanation and fluorination processes that are crucial for the final drug substance [22]. The synthetic challenges associated with ledipasvir production have driven innovations in synthetic methodology and process chemistry.

Mechanism of Action and Antiviral Activity

Ledipasvir exerts its antiviral effect through inhibition of the HCV NS5A protein, which plays essential roles in viral replication and assembly [25] [26]. The compound achieves remarkable potency, with genotype 1a replicon half-maximal effective concentration (EC50) values of 31 picomolar [23]. This exceptional potency, combined with an extended plasma half-life of 37-45 hours in healthy volunteers, enables once-daily dosing regimens [23].

The mechanism of NS5A inhibition involves binding to the protein and disrupting its subcellular localization, which interferes with viral replication complex assembly and function [25]. The pyrrolidine-containing structural elements of ledipasvir contribute to its binding affinity and selectivity for the HCV NS5A protein, demonstrating the importance of these structural features in antiviral drug design [3].

Clinical studies have demonstrated the exceptional efficacy of ledipasvir in combination with sofosbuvir, achieving sustained virologic response rates of up to 100% in patients with genotype 1 HCV infection [23]. The combination therapy, marketed as Harvoni, has revolutionized hepatitis C treatment by providing a well-tolerated, highly effective, and relatively short-duration treatment option [25].

Pyrrolidine Derivatives in Antiviral Research

The success of ledipasvir has stimulated broader interest in pyrrolidine-based antiviral agents. Research has explored various pyrrolidine derivatives for their antiviral properties against different virus families. Pyrrolidine dithiocarbamate (PDTC) has demonstrated potent antiviral activity against human rhinovirus and poliovirus, with mechanisms involving interference with viral protein synthesis and protection of host cells from cytopathic effects [27].

Research Findings and Data Analysis

The comprehensive analysis of methyl (2S)-4-methylidenepyrrolidine-2-carboxylate hydrochloride and related compounds reveals several key findings that highlight their biological and pharmacological significance. The compound's molecular weight of 177.63 grams per mole and its specific stereochemistry at the 2-position of the pyrrolidine ring contribute to its unique biological properties [2] [33]. The presence of the methylidene group at the 4-position distinguishes this compound from conventional proline analogs and may impart distinct conformational preferences and biological activities.

Extensive structure-activity relationship studies on pyrrolidine derivatives have demonstrated the critical importance of substitution patterns on biological activity. Research on pyrrolidine pentamine derivatives as enzyme inhibitors has shown that modifications at different positions of the pyrrolidine ring can dramatically alter inhibitory potency [20] [21]. For example, alterations at the R1 position of lead compounds resulted in significant reduction of inhibitory activity, while modifications at other positions showed varied effects, indicating potential for optimization [20].

The conformational analysis of substituted pyrrolidines has revealed that the nature and position of substituents significantly influence the preferred conformational states of the molecule. Studies have shown that 4-substituted prolines can adopt either compact or extended conformations depending on the nature of the substituent and the resulting dominant isomer [9] [10]. This conformational flexibility is crucial for understanding the biological activity of pyrrolidine derivatives and designing more effective analogs.

Kinetic studies of pyrrolidine-based enzyme inhibitors have provided valuable insights into their mechanisms of action. Research on N-acetylpyrrolidine derivatives has revealed mixed-type inhibition patterns against α-glucosidase and α-amylase, with preferential binding to the free enzyme rather than the enzyme-substrate complex [12]. These findings have important implications for the design of more effective enzyme inhibitors and understanding their therapeutic potential.

The development of pyrrolidine-based antimicrobial agents has shown promising results across multiple therapeutic areas. Studies on pyrrolidine derivatives as inhibitors of aminoglycoside-modifying enzymes have demonstrated their potential to overcome antibiotic resistance [20] [21]. The correlation between molecular docking values and inhibitory activity has provided valuable insights for structure-based drug design approaches.

Clinical and Therapeutic Implications

The clinical significance of methyl (2S)-4-methylidenepyrrolidine-2-carboxylate hydrochloride extends beyond its direct applications to encompass its role as a structural template for drug development. The compound's unique structural features have informed the design of therapeutically relevant agents across multiple disease areas, demonstrating the broader impact of pyrrolidine-based chemistry in pharmaceutical development.

The success of ledipasvir in hepatitis C virus treatment has established pyrrolidine-containing compounds as clinically validated therapeutic agents [25] [23]. The exceptional efficacy and safety profile of ledipasvir-based therapy have transformed the treatment landscape for hepatitis C, providing patients with highly effective, well-tolerated treatment options. The clinical experience with ledipasvir has also provided valuable insights into the pharmacokinetics and safety of pyrrolidine-based drugs, informing the development of next-generation therapies.

The potential applications of pyrrolidine derivatives in tuberculosis treatment represent another significant clinical opportunity. The essential nature of MmpL3 for mycobacterial viability and the demonstrated activity of various inhibitors against this target suggest that pyrrolidine-based compounds could contribute to addressing the global tuberculosis burden [14] [34]. The urgent need for new antituberculosis agents, particularly those effective against multidrug-resistant strains, makes this research area particularly significant from a public health perspective.

The role of proline analogs in protein engineering has important implications for the development of protein therapeutics and vaccines. The ability to modify protein properties through strategic proline substitutions has been successfully applied in vaccine development, particularly for coronavirus vaccines [8]. This approach has the potential to improve the stability and efficacy of protein-based therapeutics, addressing key challenges in biopharmaceutical development.

Dates

Last modified: 08-18-2023

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